molecular formula C21H22N2OS2 B12130082 N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine

N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine

Cat. No.: B12130082
M. Wt: 382.5 g/mol
InChI Key: GDTSFTURHBQBMT-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2-dithiolo[3,4-c]quinolin-1-ylidene(aryl)amines, characterized by a fused dithioloquinoline core with a methoxy group at position 8, dimethyl substituents at positions 4 and 4, and a 3,5-dimethylphenylamine moiety. The synthesis involves the reaction of 4,4-dimethyl-1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodide with 3,5-dimethylaniline under optimized conditions, yielding the target imine via a Stolle-type reaction . Structural confirmation relies on NMR spectroscopy, mass spectrometry, and elemental analysis .

Properties

Molecular Formula

C21H22N2OS2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2OS2/c1-12-8-13(2)10-14(9-12)22-20-18-16-11-15(24-5)6-7-17(16)23-21(3,4)19(18)25-26-20/h6-11,23H,1-5H3

InChI Key

GDTSFTURHBQBMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylaniline and 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: This compound might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for the success of these reactions.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, given the biological activity of quinoline derivatives.

Medicine

Medicinal applications might include its use as an antimicrobial, antiviral, or anticancer agent, pending further research and clinical trials.

Industry

In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of 1,2-dithiolo[3,4-c]quinolin-1-ylidene derivatives. Key structural and functional comparisons are outlined below:

Table 1: Substituent Variations and Properties of Analogous Compounds

Compound Name R (Position 8) R’ (Position 7) R” (Aryl Substituent) Molecular Weight (g/mol) Key Properties/Applications
Target Compound Methoxy 3,5-Dimethylphenyl 414.59* High thermal stability, moderate solubility in DMSO
(8-Ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)[4-[(4-chlorobenzyl)oxy-phenyl]amine (3e) Ethoxy 4-Chlorobenzyloxyphenyl 507.02 Enhanced lipophilicity; potential antimicrobial activity
(8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)(4-pentyloxyphenyl)amine (3h) Methoxy 4-Pentyloxyphenyl 456.64 Improved solubility in non-polar solvents
10-(Arylimino)-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-diones Variable aryl groups 450–500 (estimated) Fluorescent properties; catalytic applications

Notes for Table 1:

  • Target Compound: Elemental analysis matches calculated values (C: 72.43%, H: 5.35%, N: 6.76%, S: 15.47%) with minor deviations (<1%) due to synthesis impurities .
  • Compound 3e : The 4-chlorobenzyloxy group introduces halogen-mediated reactivity, broadening biological applicability .
  • Compound 3h : The pentyloxy chain enhances membrane permeability, critical for in vivo studies .

Reactivity and Functionalization

  • Electrophilic Substitution: The dithioloquinoline core in the target compound undergoes regioselective electrophilic substitution at position 7, unlike ethoxy-substituted analogs (e.g., 3e), where steric hindrance limits reactivity .
  • Annelation Reactions: Treatment with oxalyl chloride facilitates pyrroledione annelation, forming polycondensed heterocycles (e.g., 10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione). This reactivity is absent in non-methoxy derivatives, highlighting the methoxy group’s electronic influence .

Biological Activity

N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula:

C19H18N2OS2\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}\text{S}_{2}

with a molecular weight of 354.49 g/mol. Its unique structure includes a dimethylphenyl group and a methoxy-substituted dithioloquinoline moiety, which are believed to contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves several key reactions that maintain the integrity of functional groups while constructing the complex framework. The following steps outline the general synthetic pathway:

  • Formation of Dithioloquinoline Framework : Initial reactions focus on creating the dithioloquinoline core.
  • Substitution Reactions : Introduction of the dimethylphenyl and methoxy groups through nucleophilic substitution.
  • Purification : The final product is purified using chromatography techniques to ensure high yield and purity.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures may interact with biological targets involved in cancer progression. For instance, related compounds have shown the ability to inhibit melanogenesis by downregulating proteins such as tyrosinase-related protein 2 (TRP-2), suggesting potential applications in treating hyperpigmentation disorders and melanoma.

A study using PASS (Prediction of Activity Spectra for Substances) indicated that derivatives of this compound could exhibit significant antitumor effects (56–66%) and apoptosis-inducing properties (59–81%) with a probability higher than 50% .

Interaction with Protein Kinases

In vitro screening has demonstrated that certain derivatives exhibit moderate to high inhibitory activity against various protein kinases involved in cancer signaling pathways. The IC50 values for these compounds ranged from 0.25 µM to 0.78 µM against kinases such as JAK3 and cRAF[Y340D][Y341D], indicating their potential as therapeutic agents in oncology .

Comparative Biological Activity

To better understand the unique properties of this compound compared to structurally similar compounds, the following table summarizes their features and biological activities:

Compound NameStructure FeaturesBiological Activity
N-(3,5-dimethylphenyl)-3-methoxybenzamideBiaryl amide structureInhibits melanogenesis
8-HydroxyquinolineHydroxy group on quinolineAnticancer properties
6-MethoxyquinolineMethoxy substitution on quinolineAntioxidant activity

This table highlights how the specific dithioloquinoline framework of this compound may confer dual action against both pigmentation disorders and cancer growth.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Melanoma Treatment : A study demonstrated that analogs effectively reduced tumor size in melanoma models by inhibiting TRP-2 expression.
  • Cell Line Studies : In vitro assays showed significant cytotoxicity against various cancer cell lines (e.g., A549 and Caco-2), supporting the compound's potential as an anticancer agent.

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